molecular formula C21H28N2O4S B14920424 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine

Cat. No.: B14920424
M. Wt: 404.5 g/mol
InChI Key: HKNVIYOKPCGNSM-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylsulfonyl group and a 4-ethoxy-3-methoxybenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the piperazine core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the benzylsulfonyl group: The benzylsulfonyl group can be introduced by reacting the piperazine core with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-ethoxy-3-methoxybenzyl group: The final step involves the reaction of the intermediate compound with 4-ethoxy-3-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets such as enzymes, receptors, and ion channels.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, leading to various biological effects. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, thereby affecting cellular signaling pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Benzylsulfonyl)piperazine: Lacks the 4-ethoxy-3-methoxybenzyl group, making it less complex and potentially less versatile in its applications.

    4-(4-Ethoxy-3-methoxybenzyl)piperazine: Lacks the benzylsulfonyl group, which may affect its chemical reactivity and biological activity.

    1-(Benzylsulfonyl)-4-benzylpiperazine: Similar structure but lacks the ethoxy and methoxy substituents, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in the presence of both the benzylsulfonyl and 4-ethoxy-3-methoxybenzyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O4S/c1-3-27-20-10-9-19(15-21(20)26-2)16-22-11-13-23(14-12-22)28(24,25)17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3

InChI Key

HKNVIYOKPCGNSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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